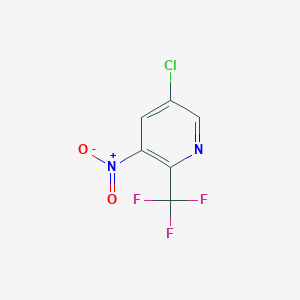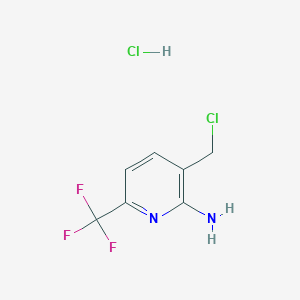![molecular formula C17H15NO4 B13114370 3,4,5,6-Tetrahydrobenzo[c]acridine-3,4,5,6-tetrol CAS No. 83538-81-2](/img/structure/B13114370.png)
3,4,5,6-Tetrahydrobenzo[c]acridine-3,4,5,6-tetrol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5,6-Tetrahydrobenzo[c]acridine-3,4,5,6-tetraol is a complex organic compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their broad range of pharmaceutical properties and have been used in various applications, including pigments, dyes, and medicinal chemistry . This compound contains multiple hydroxyl groups and a fused ring system, making it a unique and interesting molecule for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5,6-Tetrahydrobenzo[c]acridine-3,4,5,6-tetraol can be achieved through multi-component reactions (MCRs). These reactions involve the combination of three or more starting materials in a one-pot sequence, leading to the formation of the desired product in high yields . One common method involves the cyclocondensation of aromatic aldehydes, 2-amino-1,4-naphthoquinone, and dimedone under reflux conditions in ethanol . This method is advantageous due to its simplicity, high efficiency, and environmentally friendly nature.
Industrial Production Methods: Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of heterogeneous catalysts, such as poly(4-vinylpyridinum) trinitromethanide, can enhance the efficiency and yield of the reaction . These catalysts can be reused multiple times without significant loss of activity, making the process more cost-effective and sustainable.
Análisis De Reacciones Químicas
Types of Reactions: 3,4,5,6-Tetrahydrobenzo[c]acridine-3,4,5,6-tetraol undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of hydroxyl groups makes it susceptible to oxidation reactions, leading to the formation of quinones and other oxidized products .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions can be carried out using halogenating agents under mild conditions .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions can produce various reduced forms of the compound .
Aplicaciones Científicas De Investigación
3,4,5,6-Tetrahydrobenzo[c]acridine-3,4,5,6-tetraol has several scientific research applications due to its unique structure and properties. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, acridine derivatives, including this compound, have shown potential as anticancer, antimicrobial, and antimalarial agents . Additionally, they are used in the development of fluorescent materials for the visualization of biomolecules .
Mecanismo De Acción
The mechanism of action of 3,4,5,6-Tetrahydrobenzo[c]acridine-3,4,5,6-tetraol involves its interaction with various molecular targets and pathways. Acridine derivatives are known to intercalate into DNA, disrupting the replication and transcription processes . This intercalation can inhibit the activity of enzymes such as topoisomerase and telomerase, leading to the inhibition of cancer cell growth . The presence of hydroxyl groups may also contribute to its ability to generate reactive oxygen species, further enhancing its anticancer activity .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 3,4,5,6-Tetrahydrobenzo[c]acridine-3,4,5,6-tetraol include other acridine derivatives such as 12-substituted-3,3-dimethyl-3,4,5,12-tetrahydrobenzo[b]acridine-1,6,11(2H)-triones . These compounds share a similar fused ring system and exhibit comparable chemical and biological properties.
Uniqueness: What sets 3,4,5,6-Tetrahydrobenzo[c]acridine-3,4,5,6-tetraol apart is the presence of multiple hydroxyl groups, which enhance its reactivity and potential for forming hydrogen bonds. This unique feature makes it a valuable compound for various scientific applications, particularly in medicinal chemistry and drug development .
Propiedades
Número CAS |
83538-81-2 |
|---|---|
Fórmula molecular |
C17H15NO4 |
Peso molecular |
297.30 g/mol |
Nombre IUPAC |
3,4,5,6-tetrahydrobenzo[c]acridine-3,4,5,6-tetrol |
InChI |
InChI=1S/C17H15NO4/c19-12-6-5-9-13(16(12)21)17(22)15(20)10-7-8-3-1-2-4-11(8)18-14(9)10/h1-7,12,15-17,19-22H |
Clave InChI |
GCXYIZOJYVDZQP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C3C(C(C4=C(C3=N2)C=CC(C4O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-((3,5-Dichloropyridin-4-yl)thio)-N-(3-((2-(dimethylamino)ethyl)amino)-1,1-dioxido-2,3-dihydrobenzo[b]thiophen-6-yl)-4-nitrothiophene-2-carboxamide](/img/structure/B13114292.png)
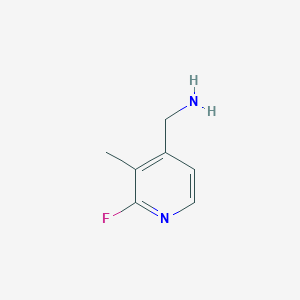
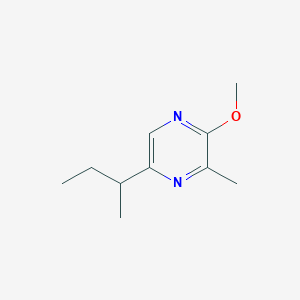
![2-[(3-Bromoprop-2-yn-1-yl)oxy]oxane](/img/structure/B13114322.png)


![5-Chloro-6-methylbenzo[c][1,2,5]oxadiazole](/img/structure/B13114338.png)
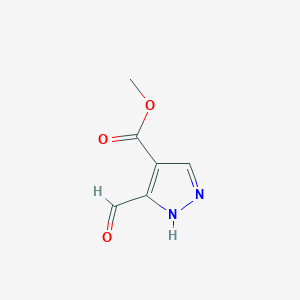

![[1,2,5]Thiadiazolo[3,4-d]pyrimidine](/img/structure/B13114353.png)


